2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as refluxing, where the reaction mixture is boiled while being cooled, allowing the reaction to proceed at high temperatures without losing any of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. These properties include melting point, boiling point, density, and solubility .Scientific Research Applications
- Application Summary : A similar compound, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), has been synthesized and studied for its potential in optoelectronic applications .
- Method of Application : The compound was synthesized by a reflux method, and single crystals were grown by a slow evaporation technique . The structure was elucidated by single crystal X-ray diffraction method .
- Results : The compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave regime . The second harmonic generation (SHG) efficiency of the CDA was determined using Kurtz and Perry powder technique and was 0.5 times greater than that of the KDP crystal .
- Application Summary : A compound with a similar structure, (2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl) (4-chlorophenyl) methanone, was synthesized and studied for its potential pharmaceutical applications .
- Method of Application : The compound was synthesized and characterized by spectroscopic methods and single crystal X-ray diffraction studies . Molecular docking and Hirshfeld surface analysis were also performed .
- Results : The docking analysis of the compound was executed with anti-cancer target with hER-α protein . The major intercontacts contributing to the Hirshfeld surface are H…H, H…Cl, H…C and H…Br .
Optoelectronic Applications
Pharmaceutical Applications
- Application Summary : A compound with a similar structure, 2-(6-Chloropyridin-3-yl)acetic acid, is used in chemical synthesis .
- Method of Application : The compound is typically used as a reagent in various chemical reactions .
- Results : The specific outcomes depend on the reaction conditions and other reagents used .
- Application Summary : A similar compound, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), has been synthesized and studied for its potential as a nonlinear optical (NLO) material .
- Method of Application : The compound was synthesized by a reflux method, and single crystals were grown by a slow evaporation technique . The crystal structure was elucidated by single crystal X-ray diffraction method .
- Results : The compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave regime . The second harmonic generation (SHG) efficiency of the CDA was determined using Kurtz and Perry powder technique and was 0.5 times greater than that of the KDP crystal .
Chemical Synthesis
Nonlinear Optical Material
- Application Summary : A compound with a similar structure, 2-(6-Chloropyridin-3-yl)acetic acid, is used as a reagent in chemical synthesis .
- Method of Application : The compound is typically used as a reagent in various chemical reactions .
- Results : The specific outcomes depend on the reaction conditions and other reagents used .
- Application Summary : A similar compound, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), has been synthesized and studied for its potential as a nonlinear optical (NLO) material .
- Method of Application : The compound was synthesized by a reflux method, and single crystals were grown by a slow evaporation technique . The crystal structure was elucidated by single crystal X-ray diffraction method .
- Results : The title compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave regime . The nonlinear optical parameters were calculated using time-dependent Hartree–Fock (TDHF) method . The overall obtained results suggested that the studied CDA molecule could be a potential NLO material for frequency generator, optical limiters and optical switching applications .
Chemical Reagent
Optical Switching Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-4-ethyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-2-8-5-10(16)15-11(14-8)7-3-4-9(12)13-6-7/h3-6H,2H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWIEZHLQZFWCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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